molecular formula C21H25NOS B373963 1-[(3-dibenzo[b,e]thiepin-11(6H)-ylidenepropyl)(methyl)amino]-2-propanol

1-[(3-dibenzo[b,e]thiepin-11(6H)-ylidenepropyl)(methyl)amino]-2-propanol

Cat. No.: B373963
M. Wt: 339.5g/mol
InChI Key: RZTBVIDBPCDVPL-ODLFYWEKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[[(3Z)-3-(6H-benzocbenzothiepin-11-ylidene)propyl]-methylamino]propan-2-ol is a complex organic compound that features a benzocbenzothiepin core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[[(3Z)-3-(6H-benzocbenzothiepin-11-ylidene)propyl]-methylamino]propan-2-ol typically involves multiple steps, starting from commercially available precursors. The key steps include:

  • Formation of the benzocbenzothiepin core: This can be achieved through cyclization reactions involving appropriate starting materials.
  • Introduction of the propylidene group: This step involves the addition of a propylidene moiety to the benzocbenzothiepin core.
  • Attachment of the methylamino group: This is typically done through nucleophilic substitution reactions.
  • Final functionalization: The hydroxyl group is introduced in the final step, often through oxidation reactions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[[(3Z)-3-(6H-benzocbenzothiepin-11-ylidene)propyl]-methylamino]propan-2-ol can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
  • Reduction: The compound can be reduced to form different alcohol derivatives.
  • Substitution: The methylamino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
  • Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohol derivatives.

Scientific Research Applications

1-[[(3Z)-3-(6H-benzocbenzothiepin-11-ylidene)propyl]-methylamino]propan-2-ol has several scientific research applications:

  • Chemistry: It is used as a building block for the synthesis of more complex molecules.
  • Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
  • Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
  • Industry: It may be used in the development of new materials or as a precursor for industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[[(3Z)-3-(6H-benzocbenzothiepin-11-ylidene)propyl]-methylamino]propan-2-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 1-[[(3Z)-3-(6H-benzocbenzothiepin-11-ylidene)propyl]-methylamino]propan-2-ol
  • 1-[[(3Z)-3-(6H-benzocbenzothiepin-11-ylidene)propyl]-ethylamino]propan-2-ol
  • 1-[[(3Z)-3-(6H-benzocbenzothiepin-11-ylidene)propyl]-dimethylamino]propan-2-ol

Uniqueness: The uniqueness of 1-[[(3Z)-3-(6H-benzocbenzothiepin-11-ylidene)propyl]-methylamino]propan-2-ol lies in its specific structural features and the resulting chemical properties

Properties

Molecular Formula

C21H25NOS

Molecular Weight

339.5g/mol

IUPAC Name

1-[[(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)propyl]-methylamino]propan-2-ol

InChI

InChI=1S/C21H25NOS/c1-16(23)14-22(2)13-7-11-19-18-9-4-3-8-17(18)15-24-21-12-6-5-10-20(19)21/h3-6,8-12,16,23H,7,13-15H2,1-2H3/b19-11-

InChI Key

RZTBVIDBPCDVPL-ODLFYWEKSA-N

Isomeric SMILES

CC(CN(C)CC/C=C\1/C2=CC=CC=C2CSC3=CC=CC=C31)O

SMILES

CC(CN(C)CCC=C1C2=CC=CC=C2CSC3=CC=CC=C31)O

Canonical SMILES

CC(CN(C)CCC=C1C2=CC=CC=C2CSC3=CC=CC=C31)O

Origin of Product

United States

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